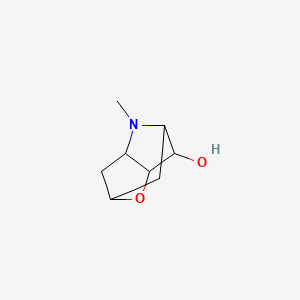
Echinopsine
Overview
Description
Echinopsine is a quinoline alkaloid isolated from the plant Echinops sphaerocephalus L. This compound has been traditionally used in Chinese medicine for the treatment of various ailments, including deep-rooted breast carbuncles and ulcers . This compound is known for its broad-spectrum biological activities, making it a subject of interest in various scientific research fields .
Mechanism of Action
- Echinopsine is a natural compound found in the genus Echinops, which belongs to the family Asteraceae. It comprises about 130 species, many of which are traditionally used as medicinals in Africa and Asia .
- This compound’s interaction with its targets remains an area of ongoing research. However, some studies suggest that it exhibits anti-microbial, anti-proliferative, and anti-inflammatory effects .
- For instance, one proposed mechanism involves mitochondrial-mediated apoptosis, which contributes to cell death . Further investigations are needed to elucidate the precise molecular interactions.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Echinopsine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound derivatives containing acylhydrazone moieties have shown moderate to good antiviral activities against tobacco mosaic virus . These interactions are primarily based on the binding affinity of this compound to specific viral proteins, inhibiting their function and thereby preventing viral replication.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated insecticidal activities against Plutella xylostella, Mythimna separate, and Spodoptera frugiperda . These effects are likely due to the compound’s ability to interfere with essential cellular processes in these insects, leading to their mortality.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound has shown higher anti-tobacco mosaic virus activity in vivo at 500 mg/L than commercial ribavirin . This suggests that this compound may inhibit viral replication by binding to viral proteins and preventing their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound derivatives maintain their biological activities over extended periods, indicating good stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown beneficial effects, such as antiviral and insecticidal activities . At higher doses, this compound may exhibit toxic or adverse effects. For instance, compounds 7 and 27 displayed excellent insecticidal activities against Plutella xylostella even at 0.1 mg/L . These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound derivatives have shown high fungicidal activities against Physalospora piricola and Sclerotinia sclerotiorum . These interactions likely involve the inhibition of key enzymes in the fungal metabolic pathways, leading to the disruption of fungal growth and proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that this compound derivatives exhibit good distribution within plant tissues, enhancing their antiviral and insecticidal activities . Understanding the transport mechanisms of this compound can help optimize its delivery to target cells and tissues.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound derivatives have been observed to localize within plant cells, where they exert their antiviral and insecticidal effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of echinopsine and its derivatives involves several steps. One common method includes the use of acylhydrazone moieties. The synthetic route typically involves the reaction of quinoline derivatives with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production volumes. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Echinopsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom of the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Echinopsine has a wide range of scientific research applications:
Comparison with Similar Compounds
Echinopsine is unique among quinoline alkaloids due to its broad-spectrum biological activities. Similar compounds include:
Quinine: Another quinoline alkaloid known for its antimalarial properties.
Chloroquine: A synthetic derivative of quinine used in the treatment of malaria.
Cinchonine: A natural quinoline alkaloid with antimalarial and antipyretic properties.
This compound stands out due to its additional antiviral and insecticidal activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-methylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJAXRKDCCWCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232110 | |
| Record name | Echinopsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-54-5 | |
| Record name | 1-Methyl-4-quinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Echinopsine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echinopsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECHINOPSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17MMY7OK1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Echinopsine and where is it found?
A1: this compound is a quinoline alkaloid primarily found in plants belonging to the Echinops genus [, , ]. It was first identified as the main alkaloid in Echinops ritro L. and Echinops sphaerocephalus L. [].
Q2: Can this compound be synthesized in the lab, and are there structural analogs?
A3: Yes, scientists have successfully synthesized this compound and its analogs. Notably, thienyl analogs of this compound, where the benzene ring is replaced with a thiophene ring, have been produced [, ]. Additionally, researchers have designed and synthesized this compound derivatives containing an acylhydrazone moiety to explore their biological activities [].
Q3: What is the relationship between this compound and Echinorine?
A4: Echinorine is another alkaloid found in Echinops species. Interestingly, this compound can be generated from Echinorine under specific conditions. For instance, treating Echinorine with ammonia leads to the formation of Echinopsidine, which can then be further converted to this compound [].
Q4: How is this compound distributed within an organism?
A5: Studies investigating the distribution of this compound in animals revealed that it primarily accumulates in the liver and kidneys after administration. This suggests these organs play a key role in the metabolism and elimination of the alkaloid [, ].
Q5: What are the traditional uses of Echinops species?
A5: While the provided abstracts do not delve into specific traditional uses, it's worth noting that Echinops species have a history of use in traditional medicine. Further research is needed to fully understand how these traditional applications relate to the specific pharmacological activities of this compound.
Q6: Are there any known methods for isolating this compound?
A7: Yes, researchers have explored and compared different methods for isolating this compound from biological materials. The efficiency and efficacy of these methods are important for obtaining sufficient quantities of the compound for further research and potential applications [, ].
Q7: Has this compound been investigated for its antioxidant properties?
A8: Yes, a study examining Echinops albicaulis revealed the presence of this compound alongside other compounds. Interestingly, the study also showed that the plant extract, potentially containing this compound, exhibited significant antioxidant activity comparable to N-acetyl cysteine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1219697.png)

![N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1219699.png)

![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)



![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)




